9,9-Dimethyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one
Description
9,9-Dimethyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one is a bicyclic compound featuring a benzo-fused seven-membered annulene ring with two methyl groups at the 9-position and a ketone moiety at the 6-position. For example, brominated and methoxy-substituted analogs (e.g., 1-bromo-5-methoxy derivatives) are synthesized using HTIB-mediated reactions in methanol under controlled temperatures .
Properties
IUPAC Name |
9,9-dimethyl-7,8-dihydro-5H-benzo[7]annulen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-13(2)8-7-11(14)9-10-5-3-4-6-12(10)13/h3-6H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDCVIPMRVHOPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)CC2=CC=CC=C21)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dimethyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with a suitable aromatic compound in the presence of a strong acid catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and dehydration, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
- Oxidation: 9,9-Dimethyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reduction reactions can convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
- Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups are introduced into the aromatic ring. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
- Oxidation: Potassium permanganate in acidic or basic medium.
- Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
- Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., aluminum chloride) for halogenation; nitric acid and sulfuric acid for nitration.
- Oxidation: Formation of carboxylic acids or quinones.
- Reduction: Formation of alcohols.
- Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 9,9-Dimethyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may impart biological activity, making it a candidate for drug development. Research into its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.
Industry: In industry, 9,9-Dimethyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one can be used as an intermediate in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 9,9-Dimethyl-5,7,8,9-tetrahydro-6H-benzo7annulen-6-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into binding sites and modulate biological pathways, leading to therapeutic effects. Detailed studies on its binding affinity, selectivity, and pharmacokinetics are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
NCS-382 [(E)-2-(5-Hydroxy-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetic acid]
- Substituents : 5-hydroxy group, 6-ylidene acetic acid side chain.
- Molecular Weight : 217.24 g/mol .
- Key Properties: Acts as a high-affinity ligand (nanomolar range) for the CaMKIIα hub domain, a target for ischemic stroke and neurodegenerative diseases . Antagonizes γ-hydroxybutyric acid (GHB) receptors and exhibits anticonvulsant activity in vivo . Brain-penetrant due to moderate lipophilicity, though the hydroxy group may limit passive diffusion compared to non-polar derivatives .
- Comparison: Unlike the dimethyl compound, NCS-382’s hydroxy and acetic acid groups enable hydrogen bonding with target proteins (e.g., Glu166 in the main protease), which is critical for its activity .
Ph-HTBA [(E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetic acid]
- Substituents : 2-phenyl, 5-hydroxy, and 6-ylidene acetic acid groups.
- Key Properties :
- Comparison : The phenyl group in Ph-HTBA enhances binding to hydrophobic pockets in target proteins, a feature absent in the dimethyl compound. However, the dimethyl substitution may offer similar steric stabilization without introducing aromatic bulk.
1-Bromo-5-methoxy-5-(methoxymethyl)-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one (8g)
- Substituents : 1-bromo, 5-methoxy, and 5-methoxymethyl groups.
- Molecular Weight : 335.03 g/mol (for brominated isotopomer) .
- Key Properties :
- Synthesized as a halogenated intermediate for further functionalization.
- The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or alkenyl groups.
- Comparison : The dimethyl compound lacks halogens, making it less reactive in synthetic modifications but more stable in biological environments.
Theaflavin Digallate (TG)
- Substituents : Multiple hydroxyl and gallate groups on the benzo[7]annulen-6-one core.
- Key Properties :
- Comparison: The dimethyl compound’s non-polar substituents preclude similar hydrogen-bonding interactions, limiting its utility in protease inhibition but favoring applications requiring hydrophobic binding pockets.
9-Methyl-5,7,8,9-tetrahydrobenzo[7]annulen-6-one
- Substituents : Single methyl group at the 9-position.
- Molecular Weight : 174.24 g/mol .
- Key Properties :
- Simpler structure with reduced steric hindrance compared to the dimethyl variant.
- Likely lower metabolic stability due to decreased lipophilicity.
- Comparison : The additional methyl group in the dimethyl compound may enhance pharmacokinetic properties, such as half-life and brain penetration, by increasing lipid solubility.
Biological Activity
9,9-Dimethyl-5,7,8,9-tetrahydro-6H-benzo annulen-6-one is an organic compound with the molecular formula . It is classified within the benzoannulene family, characterized by its unique fused ring system that includes a benzene ring and a cycloheptane ring. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 188.26 g/mol |
| IUPAC Name | 9,9-dimethyl-7,8-dihydro-5H-benzoannulen-6-one |
| InChI Key | InChI=1S/C13H16O/c1-13(2)8-7-11(14)9-10-5-3-4-6-12(10)13/h3-6H,7-9H2,1-2H3 |
The biological activity of 9,9-Dimethyl-5,7,8,9-tetrahydro-6H-benzo annulen-6-one is primarily attributed to its interactions with various molecular targets. The compound's structure allows it to fit into binding sites on enzymes and receptors, potentially modulating biological pathways. Specific studies are required to elucidate its binding affinity and selectivity towards different targets.
Research Findings
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems, which can lead to cellular damage and various diseases.
- Anticancer Potential : Research indicates that compounds similar to 9,9-Dimethyl-5,7,8,9-tetrahydro-6H-benzo annulen-6-one may possess anticancer activities by inducing apoptosis in cancer cells. This mechanism is often mediated through the modulation of signaling pathways involved in cell survival and death.
- Neuroactive Properties : There are indications that this compound may interact with neurotransmitter systems. For instance, compounds with similar structures have been studied for their effects on GABA receptors, which play a significant role in inhibitory neurotransmission in the brain.
Study 1: Antioxidant Activity
A study conducted by Xie et al. (2011) demonstrated that derivatives of benzoannulenes exhibited significant antioxidant activity in vitro. The study utilized DPPH radical scavenging assays to evaluate the effectiveness of various compounds.
Study 2: Anticancer Activity
Research published in the Journal of Medicinal Chemistry (2020) explored the anticancer properties of benzoannulene derivatives. The study found that specific modifications in the chemical structure enhanced cytotoxicity against various cancer cell lines.
Study 3: Neuroactive Effects
In a study focusing on GABA receptor interactions (Koek et al., 2009), compounds similar to 9,9-Dimethyl-5,7,8,9-tetrahydro-6H-benzo annulen-6-one were shown to modulate GABA receptor activity, suggesting potential applications in treating neurological disorders.
Q & A
Basic Research Question
- NMR Spectroscopy :
- HRMS : Confirm molecular formula (e.g., [M+H]+ for C₁₂H₁₄O: calcd. 174.1045, observed 174.1043 ).
- HPLC : Use C18 columns with acetonitrile/water gradients (70:30 to 95:5) for purity analysis.
How can computational modeling guide the design of 9,9-dimethyl benzannulene derivatives for neuroprotective applications?
Advanced Research Question
Molecular dynamics (MD) simulations and QSAR (Quantitative Structure-Activity Relationship) models are critical for predicting blood-brain barrier (BBB) permeability and target engagement. For example:
- Lipophilicity (LogP) : Optimal range of 2.5–3.5 enhances BBB penetration .
- Pharmacophore modeling : Identify essential features (e.g., ketone oxygen for hydrogen bonding with CaMKIIα ).
Case Study : Ph-HTBA, a phenyl-substituted analog, showed superior neuroprotection in ischemic stroke models due to enhanced hydrophobic interactions with the CaMKIIα hub domain .
What experimental strategies resolve contradictions in reported biological activities of benzannulene derivatives?
Advanced Research Question
Discrepancies often arise from assay conditions or impurity profiles. To address this:
- Standardize assays : Use identical cell lines (e.g., SH-SY5Y for neuroactivity) and control for solvent effects (e.g., DMSO ≤0.1%).
- Purity validation : Employ orthogonal techniques (HPLC, ¹H NMR) to ensure >95% purity.
- Dose-response curves : Compare EC₅₀ values across studies; significant deviations may indicate off-target effects .
How does the compound’s fused-ring system influence its electronic properties in materials science applications?
Basic Research Question
The benzannulene core exhibits extended π-conjugation, enabling applications in organic electronics. Key findings:
- Electrochemical gap : Cyclic voltammetry reveals a HOMO-LUMO gap of ~3.2 eV, suitable for photovoltaic materials .
- Charge transport : Time-resolved microwave conductivity (TRMC) measurements show hole mobility of 0.05 cm²/V·s in thin-film devices .
Methodological Tip : Modify substituents (e.g., electron-withdrawing groups) to tune bandgap and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
